Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- is a specialized organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus-nitrogen bond, which imparts unique chemical properties. This particular compound is notable for its chiral center, making it of interest in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One efficient approach involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines . This method is advantageous due to its mild and metal-free conditions, yielding the desired products in good to excellent yields.
Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides . This reaction uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in moderate to good yields of phosphinic amides.
Industrial Production Methods
Industrial production of phosphinic amides often employs scalable and efficient synthetic routes. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2).
Reduction: Reducing agents such as zinc (Zn) and nickel (Ni) catalysts are commonly used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphinic amides with different functional groups.
Scientific Research Applications
Phosphinic amides have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in catalysis.
Biology: Investigated for their potential as enzyme inhibitors and in the study of biochemical pathways.
Medicine: Explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of the application, such as catalysis or enzyme inhibition .
Comparison with Similar Compounds
Phosphinic amides can be compared with other phosphorus-containing compounds, such as:
Phosphonamides: Similar in structure but with a phosphorus-oxygen bond instead of a phosphorus-nitrogen bond.
Phosphoramides: Contain a phosphorus-nitrogen bond but differ in the substituents attached to the phosphorus atom.
Phosphine oxides: Result from the oxidation of phosphinic amides and contain a phosphorus-oxygen double bond.
Phosphinic amides are unique due to their chiral centers and the versatility of the phosphorus-nitrogen bond, making them valuable in asymmetric synthesis and catalysis .
Properties
CAS No. |
669077-67-2 |
---|---|
Molecular Formula |
C21H21N2O3P |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S)-N-diphenylphosphoryl-2-nitro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C21H21N2O3P/c1-17(23(24)25)21(18-11-5-2-6-12-18)22-27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,22,26)/t17?,21-/m1/s1 |
InChI Key |
TVKAUSUJEBZUPQ-FBLFFUNLSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.